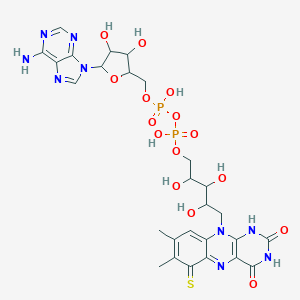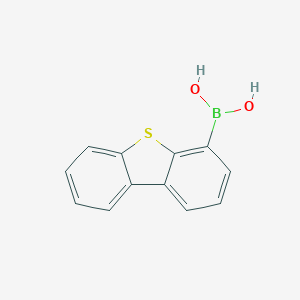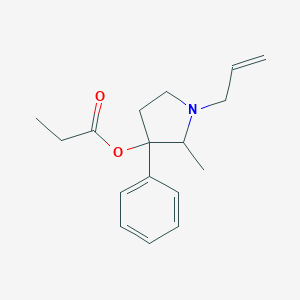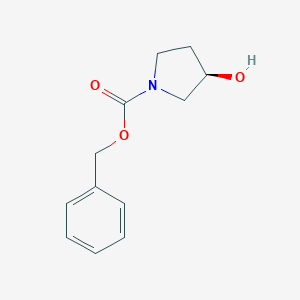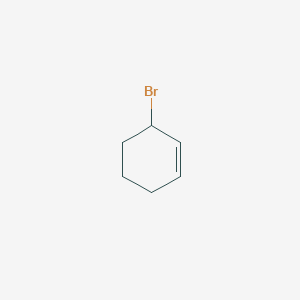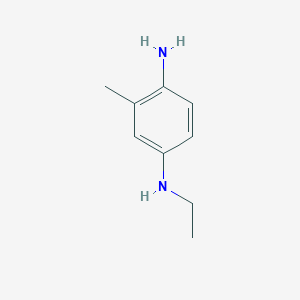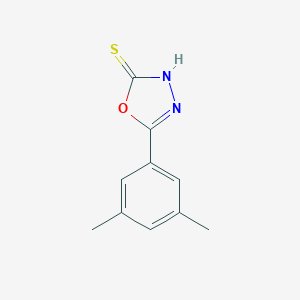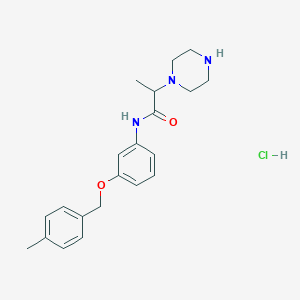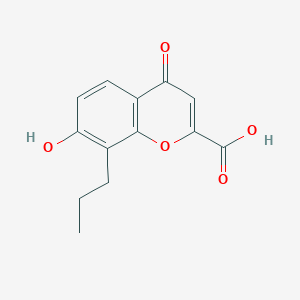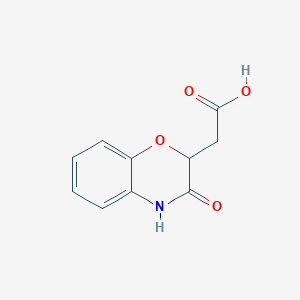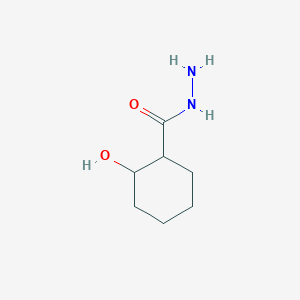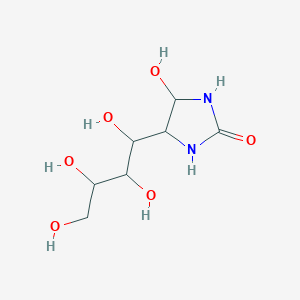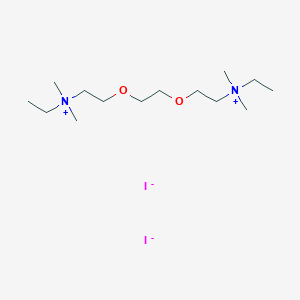
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide, also known as AOB, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is used as a surfactant and disinfectant. AOB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for research in many different fields.
作用机制
The mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is a cationic surfactant, meaning that it has a positive charge and is attracted to negatively charged surfaces. This allows it to bind to the cell membranes of microorganisms, disrupting their structure and causing them to die.
生化和生理效应
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.
实验室实验的优点和局限性
One of the main advantages of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its broad-spectrum antimicrobial activity. This makes it a valuable tool for researchers studying the effects of microorganisms on various systems. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is relatively easy to synthesize and is widely available.
One limitation of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its potential toxicity. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to be toxic to some cell types at high concentrations, and care must be taken to ensure that it is used safely. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide may interfere with the activity of some enzymes, which could affect the results of experiments.
未来方向
There are many potential future directions for research on Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. One area of interest is the development of new Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide-based disinfectants and antiseptics. Additionally, researchers are exploring the use of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in the treatment of bacterial infections and as a potential therapeutic agent for a variety of conditions. Finally, there is ongoing research into the mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide and its potential effects on human health.
合成方法
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide can be synthesized by reacting ethylenediamine with ethylene oxide and then reacting the resulting compound with dimethyl sulfate. The product is then treated with iodine to produce Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. This synthesis method has been well-established and is widely used in the production of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide for scientific research purposes.
科学研究应用
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been used in a variety of scientific research applications. It is commonly used as a disinfectant in laboratory settings due to its ability to kill a wide range of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been used as a surfactant in the production of nanoparticles and other materials. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been studied for its potential use in the treatment of bacterial infections and as an antiseptic in wound care.
属性
CAS 编号 |
109495-27-4 |
|---|---|
产品名称 |
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide |
分子式 |
C14H34I2N2O2 |
分子量 |
516.24 g/mol |
IUPAC 名称 |
ethyl-[2-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C14H34N2O2.2HI/c1-7-15(3,4)9-11-17-13-14-18-12-10-16(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
FOLBUQAPWBHXGE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
规范 SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
同义词 |
ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



